molecular formula C22H23N5O2S B6469233 2-{[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl}-6-(2,4-dimethyl-1,3-thiazol-5-yl)-2,3-dihydropyridazin-3-one CAS No. 2640892-86-8

2-{[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl}-6-(2,4-dimethyl-1,3-thiazol-5-yl)-2,3-dihydropyridazin-3-one

Cat. No.: B6469233
CAS No.: 2640892-86-8
M. Wt: 421.5 g/mol
InChI Key: CMHQOBTWXSYETN-UHFFFAOYSA-N
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Description

The compound “2-{[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl}-6-(2,4-dimethyl-1,3-thiazol-5-yl)-2,3-dihydropyridazin-3-one” is an organic compound . It contains a benzoxazole ring, which is known to have antifungal, antioxidant, antiallergic, antitumoral, and antiparasitic activity .


Synthesis Analysis

A synthetic route to similar N-substituted benzoxazole derivatives has been described . The process involves the use of piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives. The target products were obtained with 55–92% yields in relatively short reaction times .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed . The InChI code for a similar compound, [1-(5-methoxy-1,3-benzoxazol-2-yl)-3-piperidinyl]acetic acid, is 1S/C15H18N2O4/c1-20-11-4-5-13-12 (8-11)16-15 (21-13)17-6-2-3-10 (9-17)7-14 (18)19/h4-5,8,10H,2-3,6-7,9H2,1H3, (H,18,19) .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been studied . The reactions involve the use of piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed . For example, a similar compound, [1-(5-methoxy-1,3-benzoxazol-2-yl)-3-piperidinyl]acetic acid, has a molecular weight of 290.32 . Another similar compound was obtained as a white powder with a melting point of 85–87°C .

Mechanism of Action

The mechanism of action of similar compounds has been explored in the context of their antimicrobial activity . Only one of the synthesized compounds showed antibacterial effect against Staphylococcus aureus (MTCC 3160) at a concentration of 50 μg per well .

Safety and Hazards

The safety and hazards associated with similar compounds have been documented . For instance, [4-(5-Methyl-1,3-benzoxazol-2-yl)cyclohexyl]methanamine is classified as a combustible solid .

Future Directions

The future directions for research on similar compounds could involve the design and development of new drugs with potential antimicrobial activity . The best practice to develop new molecules is modification of the structure of the existing drug molecules .

Properties

IUPAC Name

2-[[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl]-6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O2S/c1-14-21(30-15(2)23-14)18-7-8-20(28)27(25-18)13-16-9-11-26(12-10-16)22-24-17-5-3-4-6-19(17)29-22/h3-8,16H,9-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMHQOBTWXSYETN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C2=NN(C(=O)C=C2)CC3CCN(CC3)C4=NC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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